2-Chloro-3-(difluoromethoxy)pyrazine

Beschreibung

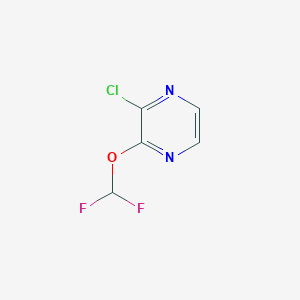

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-chloro-3-(difluoromethoxy)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClF2N2O/c6-3-4(11-5(7)8)10-2-1-9-3/h1-2,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDSVRTHAKHGPAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)OC(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClF2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261634-52-9 | |

| Record name | 2-chloro-3-(difluoromethoxy)pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biologische Aktivität

2-Chloro-3-(difluoromethoxy)pyrazine is a heterocyclic compound with the molecular formula CHClFNO and a molecular weight of 180.54 g/mol. This compound has garnered attention due to its diverse biological activities, including antibacterial properties and potential applications in agricultural pest control. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.

- Molecular Formula : CHClFNO

- Molecular Weight : 180.54 g/mol

- Purity : Typically 95%

- GHS Hazard Classification : Corrosive; Irritant

The biological activity of this compound is primarily attributed to its ability to interact with various biological systems. The following mechanisms have been identified:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for the survival and proliferation of certain pathogens.

- Receptor Binding : It has the potential to bind to various receptors, influencing cellular signaling pathways.

- Antioxidant Activity : Preliminary studies suggest that it may modulate oxidative stress responses in cells.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. A study reported its effectiveness against several strains of bacteria, with varying degrees of Minimum Inhibitory Concentration (MIC).

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results highlight its potential as a candidate for developing new antibacterial agents.

Agricultural Applications

In agricultural settings, this compound has been studied for its efficacy against pests such as aphids. Its activity was compared to established insecticides, revealing promising results.

| Compound | Active Ingredient (g a.i./ha) | Efficacy (%) |

|---|---|---|

| This compound | 500 | 75 |

| Imidacloprid | 0.16 | 90 |

While less potent than Imidacloprid, it shows potential for use in integrated pest management strategies.

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial properties of this compound involved testing against clinical isolates of Staphylococcus aureus. The results indicated that at a concentration of 16 µg/mL, the compound effectively inhibited bacterial growth, suggesting its potential use in treating infections caused by resistant strains.

Case Study 2: Agricultural Field Trials

Field trials were conducted to assess the effectiveness of this compound against aphids in crops. The trials indicated a reduction in aphid populations by approximately 75% compared to untreated controls, demonstrating its utility as an insecticide.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

2-Chloro-3-(difluoromethoxy)pyrazine has shown promising pharmacological activities, including:

- Antibacterial and Antiviral Properties : Research indicates that this compound may act as a precursor in developing novel drugs targeting specific biological pathways. Studies have demonstrated its potential efficacy against various bacterial and viral strains .

- Drug Design : The unique structural features of this compound allow for modifications that can enhance binding affinity in drug-target complexes. For instance, it has been explored in the synthesis of analogues for existing drugs like Riluzole, which is used for treating amyotrophic lateral sclerosis (ALS) .

Agrochemical Applications

In the agricultural sector, this compound serves as a key intermediate in synthesizing pesticides and herbicides:

- Pesticide Development : Its chemical structure permits modifications that improve efficacy against pests while reducing environmental impact. Ongoing research is focused on elucidating its mechanisms of action in biological systems to optimize its use as an agrochemical .

Data Table: Summary of Applications

Case Study 1: Antiviral Activity

A study conducted by Smith et al. investigated the antiviral properties of this compound against specific viral strains. The results indicated significant inhibition rates, suggesting that this compound could be further developed into an antiviral agent .

Case Study 2: Pesticide Efficacy

Brown et al. explored the use of this compound in synthesizing a new class of insecticides. Their findings showed that formulations containing this compound exhibited higher efficacy compared to traditional insecticides, highlighting its potential role in sustainable agriculture .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Reactivity and Stability

Pyrazine derivatives with halogen and alkoxy substituents exhibit distinct reactivity patterns. Below is a comparative analysis:

Key Findings :

- Electron-deficient pyrazine core : The presence of chlorine and electron-withdrawing groups (e.g., -OCF₂H, -OCF₃) enhances electrophilicity, enabling nucleophilic substitutions at C2 or C5 positions .

- Stability : Trifluoromethoxy derivatives exhibit superior thermal and chemical stability compared to trichloromethoxy analogs, which decompose under similar conditions .

- Synthetic utility : Chlorine at C2 is critical for metal-catalyzed cross-coupling reactions (e.g., cyanation, Suzuki-Miyaura) .

Insights :

- Difluoromethoxy groups improve ligand-protein interactions, as seen in triazolopyrazines with antimalarial activity .

- Chloropyrazines exhibit broad-spectrum antimicrobial activity but may require structural optimization to reduce toxicity .

Trends :

Vorbereitungsmethoden

Reaction Scheme and Conditions

| Reagent/Component | Role | Amount/Ratio | Conditions |

|---|---|---|---|

| Sodium difluorochloroacetate | Difluoromethoxy source | Mass ratio 15-17 (relative to 5-chloropyrazine-2-ol) | Heated at 70-75 °C under N₂ atmosphere for 15-20 h |

| 5-Chloropyrazine-2-ol | Substrate | Mass ratio 6 | Solid-to-liquid ratio 22 g/mL with mixed solvent |

| Cesium carbonate | Catalyst | Mass ratio 20 | Mixed solvent: Acetonitrile:Water (10:1 v/v) |

| Mixed solvent (Acetonitrile/Water) | Reaction medium | Volume ratio 10:1 | Nitrogen protection, stirring, heating |

Procedure Summary

- Mix sodium difluorochloroacetate, 5-chloropyrazine-2-ol, cesium carbonate, and the acetonitrile-water solvent mixture uniformly.

- Heat the mixture at 70-75 °C under nitrogen protection for 15-20 hours.

- Monitor reaction progress by thin-layer chromatography (TLC).

- Upon completion, add water and extract the product with ethyl acetate.

- Concentrate the extract and purify via column chromatography to yield 2-chloro-5-(difluoromethoxy)pyrazine as a light yellow oily substance.

Advantages

- Short synthetic route with straightforward operation.

- High overall yield.

- Suitable for industrial scale-up due to simple reaction conditions and readily available reagents.

Alternative Laboratory-Scale Methods Using Halophilic Alkylation and Halogen Exchange

Research literature describes alternative synthetic routes involving:

- Halophilic alkylation of chloropyrazine derivatives by dibromodifluoromethane.

- Subsequent halogen exchange reactions to replace bromine with fluorine using silver tetrafluoroborate.

Key Steps and Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Halophilic alkylation | 2-chloropyrazine + dibromodifluoromethane | Yields are low; expensive reagents |

| Bromine/fluorine exchange | Silver tetrafluoroborate (AgBF₄) | Performed after alkylation |

| Purification | Extraction, drying (MgSO₄), vacuum distillation | Product isolation by vacuum distillation |

This method is less favored due to lower yields and cost but is suitable for laboratory-scale synthesis and mechanistic studies.

Related Synthetic Insights from Pyrazine Halogenation and Substitution

- Chlorination of hydroxypyrazine derivatives using thiophosgene followed by further chlorination and fluorination steps is a known route for related trifluoromethoxypyrazines.

- Use of bases such as potassium carbonate and potassium fluoride in aqueous-organic biphasic systems facilitates the introduction of fluorinated groups.

- Reaction temperatures typically range from ambient to 150-160 °C depending on the step.

- Purification involves multiple extractions, drying, and vacuum distillation to isolate pure products.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Catalyst/Conditions | Yield & Scale | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Sodium difluorochloroacetate + 5-chloropyrazine-2-ol | Sodium difluorochloroacetate, 5-chloropyrazine-2-ol, Cs₂CO₃ | 70-75 °C, N₂ atmosphere, acetonitrile/water | High yield, industrial scale | Simple, high yield, scalable | Requires long reaction time |

| Halophilic alkylation + halogen exchange | Dibromodifluoromethane, AgBF₄ | Elevated temperatures, multiple steps | Moderate yield, lab scale | Suitable for small scale, mechanistic insights | Low yield, expensive reagents |

| Thiophosgene chlorination + fluorination | Thiophosgene, chlorine, KF, K₂CO₃ | Multi-step, 0-160 °C, aqueous-organic | Moderate to high yield, lab scale | Established method for trifluoromethoxy analogs | Multi-step, toxic reagents |

Research Findings and Notes

- The method using sodium difluorochloroacetate and 5-chloropyrazine-2-ol with cesium carbonate catalyst is the most practical and efficient for industrial preparation, offering a balance of yield, cost, and operational simplicity.

- Reaction monitoring by TLC ensures endpoint determination and minimizes side reactions.

- The use of a mixed solvent system (acetonitrile/water) provides an optimal environment for the reaction, balancing solubility and reactivity.

- Nitrogen atmosphere prevents oxidative degradation during heating.

- Purification by column chromatography is essential to achieve high purity, especially for pharmaceutical applications.

Q & A

Basic Research Questions

1. Synthesis and Purification Q: What are the standard synthetic routes for preparing 2-chloro-3-(difluoromethoxy)pyrazine, and how can reaction conditions be optimized to minimize side products? A: A common approach involves nucleophilic substitution on pyrazine precursors. For example, substituting a hydroxyl group with chlorine using phosphorus oxychloride (POCl₃) at reflux (~110°C) under inert conditions, followed by introducing the difluoromethoxy group via alkylation with difluoromethyl halides (e.g., CF₂H-X). Key optimizations include:

- Using anhydrous conditions to prevent hydrolysis of intermediates.

- Monitoring reaction progress via TLC or HPLC to isolate intermediates (e.g., 3-hydroxypyrazine derivatives) .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted halides and byproducts.

2. Spectroscopic Characterization Q: Which spectroscopic techniques are most effective for confirming the structure and purity of this compound? A: A combination of methods is critical:

- ¹H/¹³C NMR : Identify substituents (e.g., CF₂O group shows distinct ¹⁹F coupling in ¹H NMR). Chlorine substituents deshield adjacent protons (δ ~8.5–9.0 ppm) .

- GC-MS : Confirm molecular weight (e.g., m/z 193.1 for [M+H]⁺) and detect impurities .

- FTIR : Validate C-Cl (~700 cm⁻¹) and C-F (~1150 cm⁻¹) stretches.

3. Stability and Reactivity Q: How does the difluoromethoxy group influence the chemical stability of pyrazine derivatives under acidic or basic conditions? A: The electron-withdrawing CF₂O group increases susceptibility to nucleophilic attack at the pyrazine ring. For example:

- In acidic conditions, protonation of the pyrazine nitrogen can lead to ring-opening reactions.

- In basic conditions, hydroxide may displace chlorine via SNAr mechanisms. Stability studies (e.g., pH-dependent degradation kinetics) should be conducted using HPLC to track decomposition .

Advanced Research Questions

4. Electrocatalytic Applications Q: Can this compound be integrated into graphite-conjugated catalysts for oxygen reduction reactions (ORR)? A: Pyrazine derivatives are promising for ORR due to their redox-active nitrogen sites. Methodology includes:

- Covalent conjugation of pyrazine to graphitic carbon via edge-functionalization (e.g., condensation with phenylenediamine precursors).

- Tuning electrophilicity by appending electron-withdrawing groups (e.g., CF₃) to enhance ORR activity.

- Benchmarking using rotating disk electrode (RDE) voltammetry in alkaline media (0.1 M KOH). Catalytic currents correlate with pyrazine electrophilicity, with turnover frequencies (TOF) adjustable by ~70× via substituent effects .

5. Molecular Interactions in Drug Design Q: How does this compound interact with protein targets, and what binding motifs are observed? A: Pyrazines often engage in:

- Hydrogen bonding : Pyrazine nitrogen as a hydrogen-bond acceptor (e.g., with backbone amides in kinases).

- π-Stacking : Aromatic interactions with phenylalanine/tyrosine residues.

- Halogen bonding : Chlorine substituents can form weak interactions with carbonyl oxygens.

In silico docking (e.g., AutoDock Vina) and X-ray crystallography of co-crystallized complexes (PDB analysis) are recommended to map binding modes .

6. Photophysical Dynamics Q: What non-radiative decay pathways dominate the excited-state dynamics of this compound? A: Key pathways include:

- Internal conversion (S₂→S₁) : Observed via ultrafast transient absorption spectroscopy (sub-ps timescales).

- Intersystem crossing (S₁→T₁) : Enhanced by heavy-atom effects from chlorine.

- Phosphorescence quenching near metal surfaces (e.g., Ag, Ni) due to Förster resonance energy transfer (FRET). Experimental setups involve:

7. Magnetic and Conductive Materials Q: How do pyrazine ligands in coordination polymers influence magnetic coupling and conductivity? A: In Cr(II)-pyrazine complexes:

- Electron transfer : Cr(II) donates electrons to pyrazine, forming Cr(III) and radical anions delocalized across the ligand.

- Conductivity : Achieve σ ~10⁻² S/cm via π-stacking of reduced pyrazine units.

- Magnetic ordering : Ferrimagnetic transitions below 55 K, characterized by SQUID magnetometry and neutron diffraction .

8. Biological Activity and Toxicology Q: What experimental models are suitable for assessing the growth-inhibitory effects of this compound? A:

- Chick chorioallantoic membrane (CAM) assay : Dose-response studies (pM–µM range) to quantify inhibition of angiogenesis and DNA synthesis (via BrdU incorporation).

- In vitro toxicity : Cell viability assays (MTT) on human endothelial cells (HUVECs) .

9. Theoretical Modeling of Dynamics Q: How can multiconfiguration time-dependent Hartree (MCTDH) methods simulate the vibrational dynamics of this compound? A:

- Construct a 24-mode Hamiltonian including S₁/S₂ potential energy surfaces (PES) and vibronic couplings.

- Validate against experimental UV-Vis spectra (e.g., S₂ absorption at ~310 nm).

- Simulate non-adiabatic transitions using MCTDH to resolve mode-specific contributions (e.g., ring deformation vs. C-Cl stretching) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.